molecular formula C19H15ClN4O3S B2575267 N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-4-yl)methyl]-1,2-oxazole-5-carboxamide CAS No. 946317-73-3

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-4-yl)methyl]-1,2-oxazole-5-carboxamide

Cat. No.: B2575267
CAS No.: 946317-73-3
M. Wt: 414.86
InChI Key: AWOHNITYEZNBIN-UHFFFAOYSA-N
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Description

This compound is a novel compound that has gained increasing attention in scientific research for its potential implications in various fields. It is a member of the thiazole family, which are important heterocyclic compounds exhibiting diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Synthesis and Biological Activity

  • Research has focused on the synthesis of novel compounds with potential biological activities, such as anti-inflammatory, analgesic, antimicrobial, and cytotoxic properties. These studies involve the creation of various heterocyclic compounds, including those derived from benzothiazoles, isoxazoles, and pyridine derivatives. For instance, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showed anti-inflammatory and analgesic activities, highlighting the potential for similar compounds to have therapeutic applications (A. Abu‐Hashem et al., 2020).

Antitumor and Neuroprotective Applications

  • Some studies have synthesized compounds for antitumor and neuroprotective applications, illustrating the diverse potential of these chemical structures in therapeutic research. For example, 5-aroylindolyl-substituted hydroxamic acids were developed as selective histone deacetylase 6 inhibitors, showing promise in ameliorating Alzheimer's disease phenotypes by decreasing the level of phosphorylated tau proteins and triggering ubiquitination (Hsueh-Yun Lee et al., 2018).

Chemical Synthesis and Modification

  • The chemical synthesis and modification of pyridine derivatives and related compounds have been a significant area of research, contributing to the development of molecules with potential pharmacological properties. For instance, the use of pyridine metallation chemistry to produce compounds exhibiting NK-1 antagonist activity demonstrates the importance of synthetic strategies in discovering new therapeutic agents (L. N. Jungheim et al., 2006).

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in various fields. The development of novel compounds which inhibit quorum sensing without being antibiotic are currently emerging fields .

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O3S/c1-11-9-15(27-23-11)18(25)24(10-12-5-7-21-8-6-12)19-22-16-14(26-2)4-3-13(20)17(16)28-19/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOHNITYEZNBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N(CC2=CC=NC=C2)C3=NC4=C(C=CC(=C4S3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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